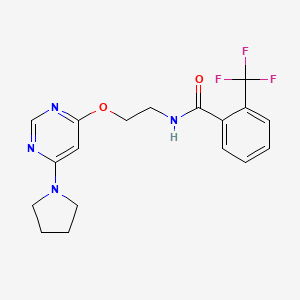

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide

Description

This compound features a pyrimidine core substituted with a pyrrolidin-1-yl group at position 6, connected via an ethoxyethyl linker to a benzamide moiety bearing a trifluoromethyl group at position 2. Its molecular formula is C₁₉H₂₀F₃N₃O₂ (calculated molecular weight: 395.38 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring may contribute to target binding through conformational flexibility .

Properties

IUPAC Name |

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2/c19-18(20,21)14-6-2-1-5-13(14)17(26)22-7-10-27-16-11-15(23-12-24-16)25-8-3-4-9-25/h1-2,5-6,11-12H,3-4,7-10H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJLVMOQTMPPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrimidine ring , a pyrrolidine moiety , and a trifluoromethylbenzamide group. Its molecular formula is , and it is characterized by the following key functional groups:

- Pyrimidine : Known for its role in various biological processes.

- Pyrrolidine : Often associated with enhancing bioactivity.

- Trifluoromethyl group : Imparts unique electronic properties that may influence binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various kinases, which are critical in regulating cell proliferation and survival. For instance, it may inhibit the activity of receptor tyrosine kinases (RTKs), which play a significant role in cancer progression .

- Binding Affinity : Studies indicate that the compound can bind to the ATP-binding site of kinases, leading to modulation of downstream signaling pathways that are often dysregulated in cancer cells .

Case Studies

Several studies have explored the biological efficacy of this compound:

- Anticancer Activity : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The observed IC50 values indicate potent inhibitory effects comparable to established anticancer agents .

Pharmacological Applications

The compound has been evaluated for its potential therapeutic applications beyond oncology:

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Research indicates some efficacy against bacterial strains, suggesting potential use as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyrimidine-Based Analogues with Benzamide Moieties

GNF-2-deg ()

- Structure: Contains a 6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl group linked to a benzamide via a triethylene glycol chain.

- Key Features :

- Molecular Weight : ~589 g/mol (higher than the target compound), suggesting distinct pharmacokinetic profiles.

L868-0171 ()

- Structure : N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide.

- Chloro and trifluoromethyl substituents on the phenyl ring vs. the target compound’s trifluoromethyl group.

- Molecular Weight : 414.81 g/mol, with reduced complexity compared to the target compound .

Fluorinated Heterocyclic Analogues

Example 53 ()

- Structure : Fluorinated pyrazolo[3,4-d]pyrimidin-3-yl core with a chromen-4-one substituent.

- Key Features :

- Multiple fluorine atoms increase electronegativity and binding affinity to hydrophobic targets.

- Larger aromatic systems (chromen-4-one) may confer distinct target selectivity compared to the pyrimidine-benzamide scaffold.

- Molecular Weight : 589.1 g/mol, similar to GNF-2-deg but unrelated in application (likely kinase inhibition) .

Thioether and Sulfonamide Derivatives ()

- Examples: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide.

- Key Features :

Comparative Analysis Table

Research Implications

- Structural Flexibility : The ethoxyethyl linker in the target compound balances solubility and membrane permeability better than GNF-2-deg’s triethylene glycol chain .

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound likely enhances metabolic stability compared to chloro or methyl groups in analogues like L868-0171 .

- Target Specificity : Unlike PROTACs (GNF-2-deg) or kinase inhibitors (Example 53), the target compound’s simpler scaffold may favor interactions with enzymes or receptors requiring compact ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.